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molecular formula C12H16N2O3 B8287449 Ethyl-7,8-diamino-chroman-2-carboxylate

Ethyl-7,8-diamino-chroman-2-carboxylate

Cat. No. B8287449
M. Wt: 236.27 g/mol
InChI Key: BYLYWGAYXPDHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541501B2

Procedure details

A mixture of ethyl-7-benzylamino-8-nitro-4-oxo-4H-chromene-2-carboxylate (1.1 g, 3 mmol), Pd/C (0.10 g, 10%), and HCl (12 N 2 mL) in ethanol (90 mL) was hydrogenated for 12 hours. The catalyst was filtered through diatomaceous earth and solvent was removed under vacuum. The residue was dissolved in EtOAc (100 mL) and then washed with saturated NaHCO3 and concentrated to give 684 mg (97%) of product as a thick oil. The product was used without any further purification. 1H NMR (400 MHz), CDCl3) δ1.26 (t, J=7.1 Hz, 3H) 2.19 (m, 2H), 2.70 (m, 1H), 3.18) bs, 4H), 4.22 (q, J=7.1 Hz, 2H), 4.66 (m, 1H), 6.30 (d, J=8 Hz, 1H), 6.40 (d, J=8 Hz,1H).
Name
ethyl-7-benzylamino-8-nitro-4-oxo-4H-chromene-2-carboxylate
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[C:13]([C:14](=O)[CH:15]=1)=[CH:12][CH:11]=[C:10]([NH:17]CC1C=CC=CC=1)[C:9]=2[N+:25]([O-])=O)=[O:5])[CH3:2].Cl>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[C:9]([NH2:25])[C:10]([NH2:17])=[CH:11][CH:12]=2)[O:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
ethyl-7-benzylamino-8-nitro-4-oxo-4H-chromene-2-carboxylate
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C(=CC=C2C(C1)=O)NCC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through diatomaceous earth and solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(=O)C1OC2=C(C(=CC=C2CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 684 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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